![molecular formula C33H30NOP B12890819 N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline](/img/structure/B12890819.png)
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline is a complex organic compound featuring a dimethylamino group attached to a phenyl group, with additional phenyl groups and a phosphoryl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline typically involves multi-step organic reactions. One common method involves the alkylation of aniline derivatives with methanol in the presence of an acid catalyst . Another approach uses dimethyl ether as the methylating agent .
Industrial Production Methods
Industrial production of this compound often employs large-scale alkylation processes, utilizing robust catalysts to ensure high yields and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: Electrophilic substitution reactions are common, where the dimethylamino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its pharmacological properties, including potential use in drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphoryl group plays a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved often include signal transduction mechanisms that modulate cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-dimethylaniline: A simpler analog with a dimethylamino group attached to a phenyl ring.
N,N-dimethyl-4-aminobiphenyl: Similar structure but lacks the phosphoryl group.
N,N-dimethyl-4-aminotriphenylamine: Contains additional phenyl groups but differs in the position of the dimethylamino group.
Uniqueness
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline is unique due to the presence of the phosphoryl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C33H30NOP |
|---|---|
Poids moléculaire |
487.6 g/mol |
Nom IUPAC |
N,N-dimethyl-4-[methyl-[2-[2-(2-phenylphenyl)phenyl]phenyl]phosphoryl]aniline |
InChI |
InChI=1S/C33H30NOP/c1-34(2)26-21-23-27(24-22-26)36(3,35)33-20-12-11-19-32(33)31-18-10-9-17-30(31)29-16-8-7-15-28(29)25-13-5-4-6-14-25/h4-24H,1-3H3 |
Clé InChI |
RKMVBNRLYHRWOV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)P(=O)(C)C2=CC=CC=C2C3=CC=CC=C3C4=CC=CC=C4C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


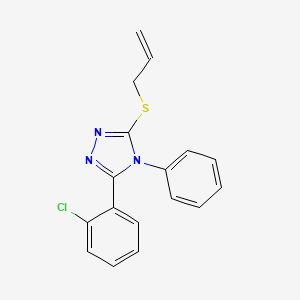


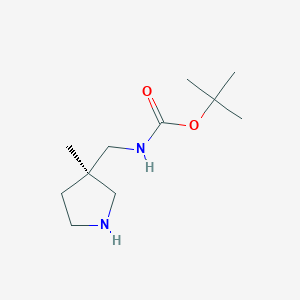
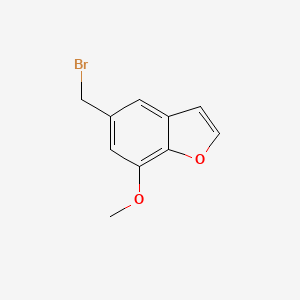
![(5E)-5-{[2-Ethoxy-4-(piperidin-1-yl)phenyl]imino}quinolin-8(5H)-one](/img/structure/B12890767.png)
![2-[(6-Chloro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12890776.png)
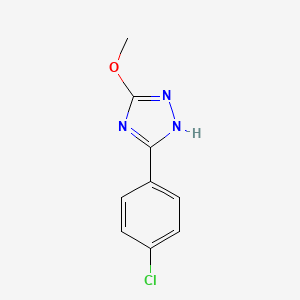


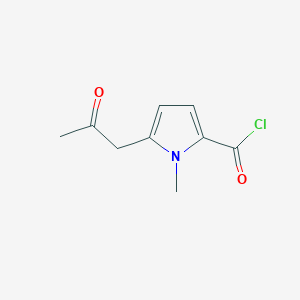
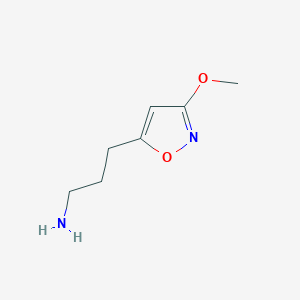
![(1S,2S,4R,7S)-4-amino-7-benzyl-4-ethyl-2-hydroxy-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecane-5,8-dione](/img/structure/B12890824.png)

